

Application Notes & Protocols: Electroless Copper Plating Using Glyoxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-oxoacetic acid;hydrate

Cat. No.: B583587

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Shift from Formaldehyde to a

Greener Alternative

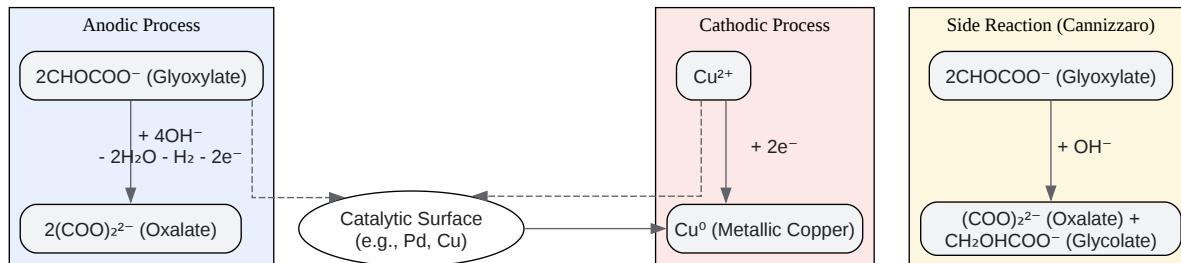
Electroless copper plating is a cornerstone technology, enabling the metallization of non-conductive substrates, a critical step in manufacturing printed circuit boards (PCBs) and in creating conductive surfaces on plastics.^{[1][2]} For decades, formaldehyde has been the principal reducing agent in these processes.^[3] However, due to its classification as a probable human carcinogen and its high volatility, the development of safer, formaldehyde-free alternatives has become a significant focus of research and industrial application.^{[3][4]}

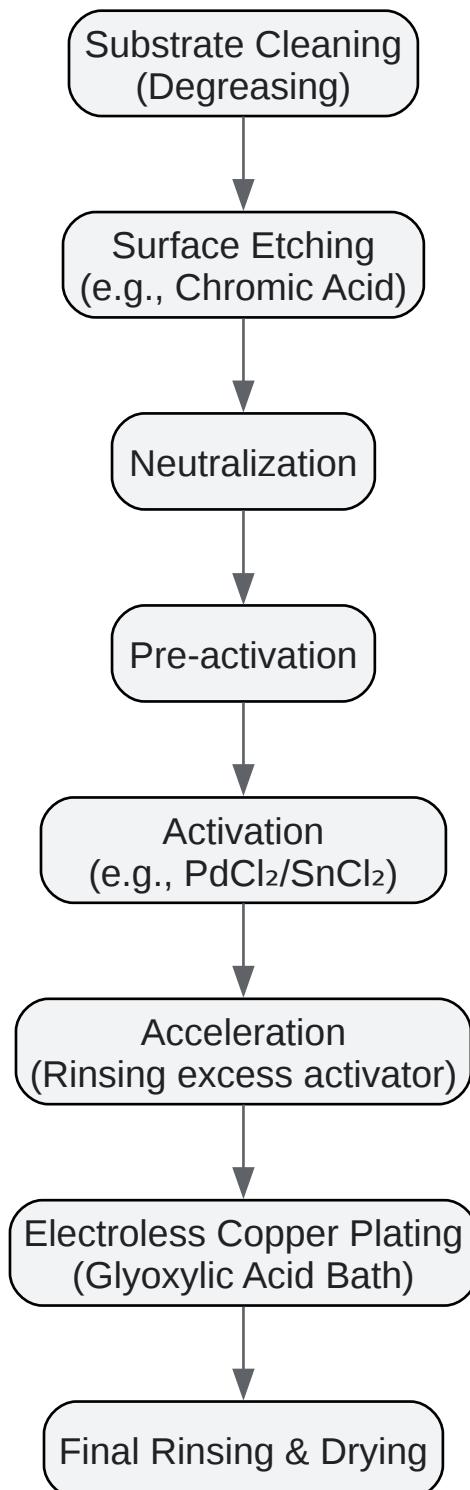
Glyoxylic acid has emerged as a leading, environmentally benign substitute for formaldehyde.^{[4][5]} Plating baths utilizing glyoxylic acid as a reducing agent offer several advantages, including enhanced bath stability, favorable plating rates, and the elimination of toxic fumes.^[6] ^{[7][8]} This guide provides a comprehensive overview of the chemistry, key parameters, and detailed protocols for the successful implementation of electroless copper plating with glyoxylic acid.

The Underpinning Chemistry: Mechanism of Deposition

The electroless deposition of copper is an autocatalytic process where the deposition is initiated on a catalyzed substrate and continues on the freshly deposited copper surface.[\[9\]](#) The overall process in a glyoxylic acid-based bath involves the reduction of copper ions (Cu^{2+}) to metallic copper (Cu^0) and the simultaneous oxidation of glyoxylate.

The primary reactions at the catalytic surface can be summarized as follows:


- Anodic Reaction (Oxidation of Glyoxylate): $2\text{CHOCOO}^- + 4\text{OH}^- \rightarrow 2(\text{COO})_2^{2-} + 2\text{H}_2\text{O} + \text{H}_2 + 2\text{e}^-$
- Cathodic Reaction (Reduction of Copper Ions): $\text{Cu}^{2+} + 2\text{e}^- \rightarrow \text{Cu(s)}$


A critical aspect of glyoxylic acid-based baths is a competing, non-productive reaction known as the Cannizzaro reaction, where glyoxylate disproportionates into oxalate and glycolate.[\[6\]](#) [\[10\]](#)[\[11\]](#)

- Cannizzaro Reaction: $2\text{CHOCOO}^- + \text{OH}^- \rightarrow (\text{COO})_2^{2-} + \text{CH}_2\text{OHCOO}^-$ [\[11\]](#)

This side reaction consumes the reducing agent and can lead to the precipitation of oxalate salts, thereby reducing the bath's lifespan.[\[10\]](#)[\[11\]](#) Strategic bath formulation, particularly the choice of pH-adjusting agent, can mitigate this issue.

Diagram: Core Reaction Pathway

[Click to download full resolution via product page](#)

Caption: General workflow for plating on non-conductive substrates.

Procedure:

- Cleaning/Degreasing: Thoroughly clean the substrate surface to remove any oils, grease, or other contaminants.
- Etching: Chemically etch the surface to create microscopic roughness, which enhances the adhesion of the plated copper.
- Neutralization: Neutralize any residual etchant on the surface.
- Activation: This is a critical step to make the non-conductive surface catalytic for the plating reaction. A common method is a two-step process involving sensitization with tin(II) chloride followed by immersion in a palladium(II) chloride solution. [5] This results in the deposition of palladium nuclei that will initiate the copper deposition.
- Acceleration: This step removes excess tin ions from the activated surface.
- Plating: Immerse the activated substrate into the temperature-controlled electroless copper bath (prepared as in Protocol 1). The plating time will depend on the desired thickness of the copper layer.
- Rinsing and Drying: After plating, thoroughly rinse the substrate with DI water and dry it.

Troubleshooting and Quality Control

Problem	Potential Cause(s)	Corrective Action(s)
No Plating	Incomplete activation; Low pH or temperature; Depleted reducing agent.	Verify activation steps; Check and adjust pH and temperature; Replenish glyoxylic acid.
Skip Plating (Incomplete Coverage)	Poor cleaning or etching; Insufficient stabilizer.	Improve substrate preparation; Adjust stabilizer concentration.
Rough or Blistered Deposits	Bath instability; High plating rate; Particulate contamination.	Check stabilizer levels; Lower temperature or pH; Filter the plating solution. [3][12]
Bath Decomposition (Spontaneous Precipitation)	Incorrect pH; High temperature; Insufficient stabilizer; Contamination.	Verify bath parameters; Lower temperature; Increase stabilizer concentration; Ensure cleanliness.

Conclusion

Electroless copper plating using glyoxylic acid offers a robust and environmentally responsible alternative to traditional formaldehyde-based processes. By understanding the fundamental chemistry and carefully controlling the bath composition and operating parameters, researchers can achieve high-quality, uniform copper deposits for a wide range of applications. The protocols provided herein serve as a validated starting point for developing and optimizing this greener metallization technology.

References

- Development of Formaldehyde Free Electroless Copper Plating Solution. J-Stage. [[Link](#)]
- Autocatalysis during Electroless Copper Deposition using Glyoxylic Acid as Reducing Agent. ResearchGate. [[Link](#)]
- Role of Bath Composition in Electroless Cu Seeding on Co Liner for through-Si Vias. ResearchGate. [[Link](#)]
- Formaldehyde-free electroless copper plating solution.

- Development of Formaldehyde Free Electroless Copper Plating Solution. ResearchGate. [\[Link\]](#)
- Studies on Formaldehyde-free Electroless Copper Deposition. AESF. [\[Link\]](#)
- RECENT ADVANCES IN ELECTROLESS COPPER DEPOSITION – A REVIEW. International Journal of Advanced Research in Engineering and Applied Sciences. [\[Link\]](#)
- Glyoxylic Acid as Reducing Agent for Electroless Copper Deposition on Cobalt Liner. ResearchGate. [\[Link\]](#)
- Electroless copper plating of *Fraxinus mandshurica* veneer using glyoxylic acid as reducing agent. BioResources. [\[Link\]](#)
- Electroless copper plating solution, electroless copper plating process and production process of circuit board.
- Novel formaldehyde-free electroless copper for plating on next-generation substrates. Allen Press. [\[Link\]](#)
- Optimising Electroless Copper Plating Parameters on Insulative Substrate for Enhanced Efficiency and Quality. Journal of Physical Science. [\[Link\]](#)
- Electroless copper plating solution and method for electroless copper plating.
- Development of Glyoxylic Acid Based Electroless Copper Deposition on Ruthenium. ResearchGate. [\[Link\]](#)
- Electroless copper deposition using glyoxylic acid as reducing agent for ultralarge scale integration metallization. ResearchGate. [\[Link\]](#)
- Enhancing copper plating quality: the role of organic acids in electroless processes. Taylor & Francis Online. [\[Link\]](#)
- Formulas for Electroless Copper Plating Baths. Finishing.com. [\[Link\]](#)
- Effect of pH Value on Electroless Deposition of Copper Graphite Powders. SciSpace. [\[Link\]](#)

- Copper Plating on Plastics. Sharretts Plating Company. [[Link](#)]
- Electroless copper plating. Wikipedia. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Copper Plating on Plastics - Sharretts Plating Company [sharrettsplating.com]
- 2. Electroless copper plating - Wikipedia [en.wikipedia.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Content Retired - Compliance Assistance Centers [caiweb.com]
- 5. Electroless copper plating of *Fraxinus mandshurica* veneer using glyoxylic acid as reducing agent :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. garph.co.uk [garph.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of Formaldehyde Free Electroless Copper Plating Solution [jstage.jst.go.jp]
- 11. US20030054094A1 - Electroless copper plating solution, electroless copper plating process and production process of circuit board - Google Patents [patents.google.com]
- 12. WO2013050332A2 - Formaldehyde-free electroless copper plating solution - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Electroless Copper Plating Using Glyoxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b583587#electroless-copper-plating-protocols-using-glyoxylic-acid-as-a-reducing-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com